5-(3-Anilino-2,2-dimethyl-3-oxopropyl)-1-phenylpyrazole-4-carboxylic acid
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Overview
Description
5-(3-Anilino-2,2-dimethyl-3-oxopropyl)-1-phenylpyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Anilino-2,2-dimethyl-3-oxopropyl)-1-phenylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the anilino group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis process, often optimizing reaction conditions for higher yields and purity. This might involve the use of continuous flow reactors, high-pressure reactors, and other industrial-scale equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the anilino or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
Biologically, pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. This compound might be investigated for similar activities.
Medicine
In medicinal chemistry, it could be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry
Industrially, it might be used in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Anilino-2,2-dimethyl-3-oxopropyl)-1-phenylpyrazole-4-carboxylic acid would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic.
Phenylbutazone: An anti-inflammatory drug.
Uniqueness
5-(3-Anilino-2,2-dimethyl-3-oxopropyl)-1-phenylpyrazole-4-carboxylic acid might be unique in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to other pyrazole derivatives.
Properties
IUPAC Name |
5-(3-anilino-2,2-dimethyl-3-oxopropyl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-21(2,20(27)23-15-9-5-3-6-10-15)13-18-17(19(25)26)14-22-24(18)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTUBDQAMZWLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=C(C=NN1C2=CC=CC=C2)C(=O)O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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